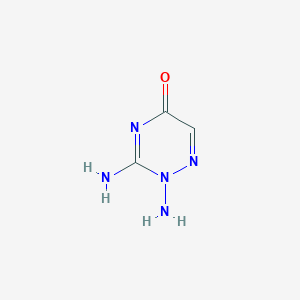

2,3-Diamino-1,2,4-triazin-5(2H)-one

Description

Structure

3D Structure

Properties

CAS No. |

85276-95-5 |

|---|---|

Molecular Formula |

C3H5N5O |

Molecular Weight |

127.11 g/mol |

IUPAC Name |

2,3-diamino-1,2,4-triazin-5-one |

InChI |

InChI=1S/C3H5N5O/c4-3-7-2(9)1-6-8(3)5/h1H,5H2,(H2,4,7,9) |

InChI Key |

GSBFLCZOCKGRQX-UHFFFAOYSA-N |

Canonical SMILES |

C1=NN(C(=NC1=O)N)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,3 Diamino 1,2,4 Triazin 5 2h One and Its Analogues

Strategies for Direct Synthesis of 2,3-Diamino-1,2,4-triazin-5(2H)-one

Direct synthesis of the title compound, this compound, is a key objective for chemists. While various methods exist for the broader class of 1,2,4-triazines, specific and efficient routes to this diamino-substituted variant are of particular interest.

One approach to the synthesis of functionalized triazinones involves oxidative methodologies. For instance, rhodium-catalyzed oxidative coupling of N-aryl and N-alkyl benzamidines with alkynes can produce N-substituted 1-aminoisoquinolines, which are structurally related to the triazine core. nih.gov This highlights the potential for oxidative C-H activation and coupling strategies to build complex heterocyclic systems. While not a direct synthesis of this compound, the principles of oxidative cyclization are relevant. A more direct conceptual pathway could involve the oxidation of a suitable aminotriazine (B8590112) precursor. For example, the oxidation of an oxazoline (B21484) can lead to an oxazinone, demonstrating the transformation of a five-membered ring to a six-membered ring through an oxidative rearrangement. nih.gov

Diversified Synthetic Approaches for 1,2,4-Triazin-5(2H)-one Derivatives

The versatility of the 1,2,4-triazin-5(2H)-one scaffold has prompted the development of a wide array of synthetic methods to generate a diverse library of derivatives. These approaches often involve the construction of the core ring system from acyclic precursors or the modification of a pre-existing triazinone.

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, and the 1,2,4-triazinone core is no exception. These reactions typically involve the condensation of two or more components that together provide the necessary atoms for the triazine ring.

A common strategy involves the reaction of α-ketocarboxylic acids or their derivatives with compounds containing a hydrazine (B178648) moiety. For example, α-ketocarboxylic acid amides can be condensed with thiocarbohydrazide (B147625) to form 3-mercapto-1,2,4-triazin-5-ones. google.com The resulting mercapto group can then be further functionalized, for instance, through methylation. google.com

Another versatile approach is the reaction of hydrazides with α-dicarbonyl compounds or their equivalents. For instance, the reaction of hydrazides with phenacyl bromides can yield 1,2,4-triazines. tandfonline.com Similarly, the reaction of thiosemicarbazide (B42300) with α-keto esters or related compounds is a well-established route to 3-thioxo-1,2,4-triazin-5-ones.

The use of dicyandiamide (B1669379) as a starting material provides a route to aminotriazines. For example, the reaction of dicyandiamide with nitriles can yield 2,4-diamino-1,3,5-triazine derivatives. researchgate.net While this leads to a different triazine isomer, it showcases the utility of cyano-containing building blocks in triazine synthesis. A method for synthesizing 3,5-diamino-1,2,4-triazole nitrate (B79036) involves the reaction of hydrazine hydrate (B1144303) and nitric acid, followed by the addition of dicyandiamide. google.com

Domino or one-pot reactions provide an efficient means to construct complex molecules from simple starting materials in a single operation. rsc.org For instance, a microwave-assisted, one-pot, three-step, metal-free [4+2] annulation has been developed for the synthesis of 5,6-substituted-3-hydrazinyl-1,2,4-triazines. chemistryviews.org This method involves the oxidation of aromatic or heteroaromatic methyl ketones, followed by cyclization with thiosemicarbazide and subsequent nucleophilic substitution with hydrazine. chemistryviews.org

| Starting Material 1 | Starting Material 2 | Key Reagents/Conditions | Product Type |

| α-Ketocarboxylic acid amide | Thiocarbohydrazide | Polar solvent, acid catalyst | 3-Mercapto-1,2,4-triazin-5-one google.com |

| Hydrazides | Phenacyl bromides | Microwave irradiation | 1,2,4-Triazines tandfonline.com |

| Aromatic methyl ketones | Thiosemicarbazide, Hydrazine | I₂, DMSO, K₂CO₃, Microwave | 5-Aryl-3-hydrazinyl-1,2,4-triazines chemistryviews.org |

| Dicyandiamide | Nitriles | Microwave irradiation | 2,4-Diamino-1,3,5-triazines researchgate.net |

The 1,2,4-triazinone ring can serve as a scaffold for the construction of more complex fused and polycyclic heterocyclic systems. These structures are of significant interest due to their unique three-dimensional shapes and potential for diverse biological activities.

Several synthetic methods are available for the construction of ring-fused tandfonline.comnih.govnih.govtriazines, including reductive cyclization of nitrophenylhydrazides and the reaction of N-aminobenzamidine hydrochlorides with aryl ortho-quinones. mdpi.com One approach involves the cyclization of hydrazides under reductive conditions to yield (hetero)arene ring-fused tandfonline.comnih.govnih.govtriazines. mdpi.com Another strategy utilizes the reaction of ortho-quinones with benzamidrazone. mdpi.com

The intramolecular Staudinger-aza-Wittig reaction is a powerful tool for the formation of fused 1,2,4-triazines. nih.gov This method has been applied to the synthesis of the DEF ring system of noelaquinone, a 3,4-dihydro-2H- tandfonline.comnih.govnih.govtriazino[2,3-b]isoquinoline-6,11-dione. nih.gov The key step involves the ring closure of an azido-hydrazide precursor. nih.gov

Furthermore, 4-amino-3-mercapto-1,2,4-triazin-5(4H)-ones are versatile intermediates for the synthesis of fused heterocyclic systems. They can be reacted with bifunctional reagents to yield a variety of fused systems, such as 1,2,4-triazino[3,4-b] tandfonline.comchemistryviews.orgnih.govthiadiazinones and 1,3,4-thiadiazolo[2,3-c] tandfonline.comnih.govnih.govtriazinones. nih.govnih.gov For example, reaction with carbon disulfide in the presence of potassium hydroxide (B78521) leads to the formation of a thiadiazolo[2,3-c] tandfonline.comnih.govnih.govtriazinone derivative. nih.govnih.gov

| Starting Triazinone Derivative | Reagent | Resulting Fused System |

| 4-Amino-3-mercapto-6-substituted-1,2,4-triazin-5(4H)-one | Bifunctional oxygen and halogen compounds | 1,2,4-Triazino[3,4-b] tandfonline.comchemistryviews.orgnih.govthiadiazinones nih.govnih.gov |

| 4-Amino-3-mercapto-6-substituted-1,2,4-triazin-5(4H)-one | CS₂/KOH | 1,3,4-Thiadiazolo[2,3-c] tandfonline.comnih.govnih.govtriazinone nih.govnih.gov |

| Azido-hydrazide precursor | PBu₃ | Triazino-isoindolones nih.gov |

| Hydrazides | Reductive conditions | (Hetero)arene ring-fused tandfonline.comnih.govnih.govtriazines mdpi.com |

Targeted functionalization of the 1,2,4-triazinone core is crucial for fine-tuning its properties. Halogenation and amination are two of the most important derivatization techniques.

Halogenation introduces a reactive handle that can be used for further synthetic transformations, such as cross-coupling reactions. The halogenation of 1,2,3-triazines with bromine and chlorine under mild conditions has been shown to yield the corresponding 5-halo derivatives. capes.gov.br The reaction is believed to proceed through an electrophilic addition-elimination mechanism. capes.gov.br While this study focuses on the 1,2,3-triazine (B1214393) isomer, the principles of electrophilic halogenation can be applied to the 1,2,4-triazinone system.

Amination is a key reaction for introducing amino groups, which can participate in hydrogen bonding and act as nucleophiles. The synthesis of 2,4-diamino-1,3,5-triazine derivatives can be achieved through various methods, including the reaction of dicyandiamide with nitriles. researchgate.net A series of 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles have been synthesized by the reaction of 2-(4-amino-6-alkylamino-1,3,5-triazin-2-yl)acetonitriles with p-nitrosodimethylaniline. nih.gov This demonstrates the derivatization of an existing amino-triazine.

The synthesis of 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine of high purity has been achieved by the reaction of 2,3-dichlorobenzoylcyanide with dimethylase aminoguanidine (B1677879) salt in the presence of methanesulfonic acid. google.com

| Functionalization | Reagents | Substrate | Product |

| Halogenation | Bromine, Chlorine | 4,6-Dimethyl-1,2,3-triazine | 5-Halo-4,6-dimethyl-1,2,3-triazine capes.gov.br |

| Amination | p-Nitrosodimethylaniline | 2-(4-Amino-6-alkylamino-1,3,5-triazin-2-yl)acetonitriles | 2-(4,6-Diamino-1,3,5-triazin-2-yl)-2-iminoacetonitriles nih.gov |

| Amination | Dimethylase aminoguanidine salt | 2,3-Dichlorobenzoylcyanide | 3,5-Diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine google.com |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. tandfonline.com The application of microwave irradiation has been particularly beneficial in the synthesis of 1,2,4-triazine (B1199460) derivatives.

A solvent-free synthesis of 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one under microwave irradiation has been reported, with a significant improvement in yield and reduction in reaction time compared to conventional heating. nih.govmdpi.com This method highlights the efficiency of microwave heating for the construction of the triazinone core.

Microwave irradiation has also been successfully employed for the synthesis of 1,2,4-triazines in "dry media," using solid inorganic supports like alumina, silica (B1680970) gel, or montmorillonite (B579905) K10 clay as energy transfer media. tandfonline.com This solventless approach avoids the hazards associated with high-pressure reactions in sealed vessels and simplifies the work-up procedure. tandfonline.com

Furthermore, the synthesis of 2,4-diamino-1,3,5-triazines has been achieved by the reaction of dicyandiamide with nitriles under microwave irradiation, which is considered a green chemistry procedure due to the reduced use of solvents and short reaction times. researchgate.net

| Synthetic Transformation | Reaction Conditions | Advantages |

| Synthesis of 4-amino-3-mercapto-6-substituted-1,2,4-triazin-5(4H)-one | Microwave irradiation, solvent-free | High yield (98%), short reaction time (2.0 min) nih.govmdpi.com |

| Synthesis of 1,2,4-triazines | Microwave irradiation, solid support (alumina, silica gel, etc.) | Solventless, rapid, improved yield tandfonline.com |

| Synthesis of 2,4-diamino-1,3,5-triazines | Microwave irradiation | Green procedure, reduced solvent use, short reaction time researchgate.net |

Regiochemical and Stereochemical Control in 1,2,4-Triazine Synthesis

The precise control over the arrangement of substituents (regiochemistry) and their spatial orientation (stereochemistry) is paramount in the synthesis of complex molecules like 1,2,4-triazines, as it directly influences their biological activity.

The synthesis of substituted 1,2,4-triazines often involves the condensation of α-dicarbonyl compounds with aminoguanidines or S-alkylisothiosemicarbazides. The regioselectivity of this cyclization is a key consideration. For instance, the reaction of an unsymmetrical α-ketoester with aminoguanidine can potentially lead to two different regioisomers of the triazinone. The outcome is often dictated by the differential reactivity of the carbonyl groups and can be influenced by reaction conditions such as pH and temperature.

A notable example of regiochemical control is observed in the reaction of pyrroles with 3-aryl-1,2,4-triazin-5-ones. rsc.org The nature of the acylating agent used in this reaction directs the substitution to either the α- or β-position of the pyrrole (B145914) ring with a high degree of regioselectivity. rsc.org While not a direct synthesis of the triazine ring itself, this functionalization highlights how external reagents can control the regiochemical outcome in reactions involving the 1,2,4-triazin-5-one scaffold.

Stereochemical control is particularly crucial when chiral centers are present or introduced during the synthesis. Asymmetric synthesis strategies are employed to obtain enantiomerically pure or enriched triazine derivatives. One approach involves the use of chiral auxiliaries derived from readily available natural products like carbohydrates. These auxiliaries can direct the stereochemical course of the reaction, leading to the preferential formation of one stereoisomer. For example, the asymmetric synthesis of molecules with a 4,5-dihydro-1H- researchgate.netnih.govchimicatechnoacta.ru-triazoline core has been achieved with stereoselective control. whiterose.ac.uk Although this example pertains to a related triazoline system, the principles of using chiral substrates to induce stereoselectivity are applicable to the synthesis of chiral 1,2,4-triazin-5(2H)-one analogues.

The 1,3-dipolar cycloaddition reaction is another powerful tool for constructing five-membered heterocyclic rings with stereochemical control, and similar strategies can be envisioned for the synthesis of more complex triazine systems. whiterose.ac.uk The proposed mechanism for the asymmetric synthesis of certain triazoline derivatives involves the generation of a new chiral center with a specific configuration (R or S), which is determined by the starting materials and reaction conditions. whiterose.ac.uk

| Reaction Type | Controlling Factor | Outcome | Reference |

| Reaction of pyrroles with 3-aryl-1,2,4-triazin-5-ones | Nature of acylating agent | High regioselectivity (α- or β-substitution) | rsc.org |

| Asymmetric synthesis of 4,5-dihydro-1H- researchgate.netnih.govchimicatechnoacta.ru-triazolines | Chiral auxiliaries (e.g., carbohydrates) | Stereoselective formation of one enantiomer | whiterose.ac.uk |

| 1,3-Dipolar cycloaddition | Structure of reactants and conditions | Generation of specific stereocenters | whiterose.ac.uk |

Overcoming Synthetic Challenges and Limitations in Triazinone Chemistry

The synthesis of this compound and its analogues is not without its difficulties. Researchers often face challenges related to low yields, the need for harsh reaction conditions, and the formation of complex product mixtures that are difficult to separate.

One of the primary challenges is achieving high yields and purity. For instance, the synthesis of certain 1,3,5-triazine (B166579) derivatives can result in complex reaction mixtures, making purification problematic. clockss.org While this example is for a different triazine isomer, the challenges of purification are common in heterocyclic chemistry. The use of microwave-assisted synthesis has emerged as a valuable technique to improve yields and reduce reaction times in the synthesis of 1,3,5-triazine derivatives. nih.gov This "green chemistry" approach often leads to cleaner reactions and simpler work-up procedures. researchgate.netrsc.org

The synthesis of asymmetrically substituted triazines presents another significant hurdle due to the different reactivity and stability of the various heterocyclic rings involved. rsc.org For example, the synthesis of certain pyrazolo researchgate.netnih.govrsc.orgtriazines was unsuccessful under various conditions due to the high stability of the triazene (B1217601) intermediate, which prevented the final cyclization step. beilstein-journals.orgbeilstein-archives.org This highlights the challenges in achieving the desired ring closure, a critical step in the formation of the triazine core.

Furthermore, the introduction of specific functional groups can be challenging. The attempted hydrogenolysis of benzyl (B1604629) groups in the synthesis of some 1,3,5-triazine-based inhibitors was unsuccessful, and controlled basic hydrolysis led to complex reaction mixtures. clockss.org These examples underscore the difficulties associated with post-synthesis modifications of the triazine scaffold.

Solvent-free reaction conditions have been explored to overcome some of these limitations. A convenient method for the synthesis of 3,6-diaryl-1,2,4-triazines with substitution at the C5 position was developed via the ipso-substitution of a cyano group under solvent-free conditions, providing a new avenue for the functionalization of the 1,2,4-triazine ring. chimicatechnoacta.ru

| Challenge | Example/Observation | Potential Solution/Mitigation | Reference |

| Low Yields and Purity | Formation of complex reaction mixtures in 1,3,5-triazine synthesis. | Microwave-assisted synthesis, green chemistry approaches. | clockss.orgnih.gov |

| Synthesis of Asymmetric Triazines | Difficulty in synthesizing certain pyrazolo researchgate.netnih.govrsc.orgtriazines due to stable intermediates. | Careful selection of reaction pathways and conditions. | beilstein-journals.orgbeilstein-archives.org |

| Introduction of Functional Groups | Unsuccessful debenzylation and complex mixtures from hydrolysis in 1,3,5-triazine synthesis. | Exploration of alternative protecting groups and reaction conditions. | clockss.org |

| Harsh Reaction Conditions | Traditional methods often require high temperatures and long reaction times. | Solvent-free reaction conditions, microwave-assisted synthesis. | researchgate.netchimicatechnoacta.rursc.org |

Chemical Reactivity and Transformation Studies of 1,2,4 Triazin 5 2h One Derivatives

Electrophilic and Nucleophilic Substitution Reactions on the 1,2,4-Triazinone Ring System

The 1,2,4-triazine (B1199460) ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack. Conversely, electrophilic substitution is less common and typically requires activated substrates or specific reaction conditions.

Nucleophilic substitution reactions are a key feature of 1,2,4-triazine chemistry. documentsdelivered.com The positions on the ring most susceptible to attack are C-3, C-5, and C-6, depending on the substituents present. For instance, a good leaving group at one of these positions facilitates substitution. Studies have shown that 5-bromo-1,2,3-triazines undergo a concerted SNAr reaction with phenoxide ions to yield 5-aryloxy-1,2,3-triazines. acs.orgorganic-chemistry.org This reaction proceeds via a non-classic, concerted mechanism where the addition of the nucleophile and the departure of the leaving group are simultaneous. acs.org

In derivatives like 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one, the mercapto group can be readily S-alkylated by reaction with phenacyl halides, which is a nucleophilic substitution on the alkyl halide. researchgate.net This S-phenacyl derivative can then undergo further reactions. researchgate.net Similarly, treatment with acrylonitrile (B1666552) results in the S-cyanoethyl derivative. researchgate.net

The table below summarizes representative nucleophilic substitution reactions on 1,2,4-triazinone derivatives.

| Substrate | Reagent | Product | Reaction Conditions | Reference |

| 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one | Phenacyl halides | S-phenacyl derivatives | N,N-dimethylethylamine, methanol (B129727), room temperature | researchgate.net |

| 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one | Acrylonitrile | 4-Amino-3-(2-cyanoethyl)thio-6-methyl-1,2,4-triazin-5(4H)-one | Not specified | researchgate.net |

| 5-Bromo-1,2,3-triazine | Phenols | 5-Aryloxy-1,2,3-triazines | Cs2CO3, THF, 40 °C | acs.org |

Intramolecular Rearrangements and Cyclization Pathways

Derivatives of 1,2,4-triazin-5(2H)-one are valuable precursors for the synthesis of various fused heterocyclic systems through intramolecular cyclization reactions. These reactions often involve the substituents on the triazine ring acting as nucleophilic and electrophilic centers.

A prominent example is the cyclization of S-phenacyl derivatives of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one. researchgate.net Heating these derivatives in methanol leads to the formation of triazino[3,4-b] documentsdelivered.comresearchgate.netnih.govthiadiazines. researchgate.net Another pathway involves the reaction of 3-R- researchgate.netnih.govacs.orgtriazino[2,3-c]quinazolin-2-ones with hydrazine (B178648) hydrate (B1144303), which proceeds through a ring-opening of the quinazolinone moiety followed by rearrangement to yield 3-(2-aminophenyl)-6-R-1,2,4-triazin-5-ones. researchgate.net

Furthermore, (3+3)-annulation reactions of in situ generated nitrile imines with α-amino acid esters provide a route to trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-ones. nih.gov This method is characterized by its broad scope and high yields. nih.gov

The following table details several intramolecular cyclization and rearrangement reactions.

Elucidation of Hydrolysis and Degradation Mechanisms

The hydrolytic stability of the 1,2,4-triazinone ring is a critical aspect, particularly for its environmental fate and potential applications. Hydrolysis can lead to ring-opening and the formation of various degradation products.

Acid hydrolysis of 4-amino-3-(2-cyanoethyl)thio-6-methyl-1,2,4-triazin-5(4H)-one results in the cleavage of the thioether bond and the formation of 4-amino-3-hydroxy-6-methyl-5(4H)-oxo-1,2,4-triazine hydrochloride. researchgate.net This indicates that under acidic conditions, certain substituent groups are more labile than the triazine ring itself.

Studies on the related 1,3,5-triazine (B166579) ring system, specifically hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), have provided insights into alkaline hydrolysis mechanisms that may have parallels with 1,2,4-triazinones. rsc.orgnih.gov The process for RDX involves an initial deprotonation, followed by nitrite (B80452) elimination and ring cleavage. nih.gov The presence of hydroxide (B78521) ions is crucial for the ring-opening step. nih.gov Computational studies predict that the hydrolysis of RDX is a highly exothermic, multi-step process leading to products like nitrite, nitrous oxide, formaldehyde, and formate. rsc.org

| Compound | Condition | Key Observation/Product | Reference |

| 4-Amino-3-(2-cyanoethyl)thio-6-methyl-1,2,4-triazin-5(4H)-one | Acid hydrolysis | 4-Amino-3-hydroxy-6-methyl-5(4H)-oxo-1,2,4-triazine hydrochloride | researchgate.net |

| Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) | Alkaline hydrolysis | Ring-opening via deprotonation and nitrite elimination | rsc.orgnih.gov |

Stability and Reactivity Profiles in Controlled Chemical Environments

The stability and reactivity of 1,2,4-triazin-5(2H)-one derivatives are highly dependent on the nature and position of substituents on the triazine ring, as well as the surrounding chemical environment (e.g., pH, temperature, solvent).

The electron-deficient nature of the 1,2,4-triazine ring generally confers stability towards electrophilic attack but reactivity towards nucleophiles. The presence of electron-withdrawing groups can further enhance this reactivity. For example, the des-amino derivative of metribuzin (B1676530), 6-(1,1-dimethylethyl)-3-(methylthio)-1,2,4-triazin-5(2H)-one, is a known metabolite, indicating that deamination can occur under certain conditions. nist.gov

The stability under hydrolytic conditions varies. As seen with RDX, alkaline conditions can promote decomposition, with the rate significantly increasing with pH. rsc.org Conversely, some derivatives show relative stability, with reactions occurring at the substituents rather than the ring itself, as observed in the acid hydrolysis of the S-cyanoethyl derivative. researchgate.net The thermal stability is sufficient to allow for reactions in boiling solvents like methanol or propanol-2, as seen in various cyclization and substitution reactions. researchgate.netresearchgate.net

Advanced Spectroscopic and Structural Characterization of 1,2,4 Triazin 5 2h One Analogues

Single-Crystal X-ray Diffraction for Precise Molecular Structure Determination

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. For analogues of 1,2,4-triazin-5(2H)-one, this method has provided invaluable data on bond lengths, bond angles, and crystal packing.

For instance, the analysis of 4-Amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, a related derivative, revealed a monoclinic crystal system with the space group P21/c. researchgate.net The unit cell parameters were determined to be a = 12.5196(8) Å, b = 6.9535(4) Å, and c = 12.5987(8) Å, with a β angle of 112.039(1)°. researchgate.net The crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds, which link the molecules into chains. researchgate.net Similarly, a study on 2,4-diamino-6-phenyl-1,3,5-triazin-1-ium nitrate (B79036), another triazine derivative, showed it crystallizes in the triclinic centrosymmetric space group P-1. rsc.org This analysis highlighted the complex hydrogen bonding network within the crystal. rsc.org

In another example, the crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate was determined to be in the P21/c space group. nih.gov The analysis revealed that the water molecules form a three-dimensional network within the crystal structure. nih.gov These studies demonstrate the capability of X-ray diffraction to elucidate the detailed solid-state structure of triazine compounds.

Table 1: Crystallographic Data for Selected 1,2,4-Triazine (B1199460) Analogues

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| 4-Amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one | Monoclinic | P21/c | 12.5196(8) | 6.9535(4) | 12.5987(8) | 112.039(1) | researchgate.net |

| 2,4-diamino-6-phenyl-1,3,5-triazin-1-ium nitrate | Triclinic | P-1 | --- | --- | --- | --- | rsc.org |

| 1H-1,2,4-triazole-3,5-diamine monohydrate | Monoclinic | P21/c | --- | --- | --- | --- | nih.gov |

| 2,4,6-triamino-1,3,5-triazine (melamine) | Monoclinic | P21/c | 7.29 | 7.48 | 10.33 | 108.52 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For 5-azacytosine (B16484), ¹H NMR spectra are available, often run in deuterated solvents like DMSO-d6. spectrabase.comchemicalbook.com The spectra help in confirming the identity of the compound. rpicorp.com For instance, in the ¹H NMR spectrum of the related compound 2,4,6-triamino-1,3,5-triazine (melamine), a peak for the amino protons can be observed, though it may be affected by rapid proton exchange with the solvent. researchgate.net

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. For 5-azacytidine, a nucleoside containing the 5-azacytosine base, ¹³C NMR data is available. chemicalbook.com For other triazine derivatives, such as trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-ones, detailed ¹³C NMR data has been reported, showing characteristic chemical shifts for the carbonyl carbon and other ring carbons. nih.gov

Table 2: Representative NMR Data for 1,2,4-Triazine Analogues

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Assignment | Reference |

| 5-Azacytidine | ¹H | DMSO-d6 | --- | --- | spectrabase.comchemicalbook.com |

| 2,4,6-triamino-1,3,5-triazine (melamine) | ¹H | D₂O | 4.514 | Undeuterated water | researchgate.net |

| (S)-1-(4-Nitrophenyl)-5-phenyl-3-trifluoromethyl-4,5-dihydro-1,2,4-triazin-6(1H)-one | ¹³C | CDCl₃ | 58.2, 118.3, 123.8, 124.2, 126.8, 129.6, 129.8, 136.8, 137.2, 145.2, 145.5, 159.6 | C(5), CF₃, Aromatic CH, C(3), Aromatic C, C=O | nih.gov |

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational modes of the bonds.

The IR spectrum of 5-azacytosine shows characteristic absorption bands for its functional groups. chemicalbook.comspectrabase.com Spectra for related compounds, such as 1,2,4-triazole (B32235) and 3-amino-1,2,4-triazole, have been studied in detail, revealing bands corresponding to N-H stretching, C-H stretching, and various ring vibrations. nih.gov For example, in trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-ones, characteristic IR bands are observed for the N-H group (around 3294 cm⁻¹), the carbonyl group (C=O, around 1689 and 1655 cm⁻¹), and the CF₃ group (in the range of 1194–1133 cm⁻¹). nih.gov The IR spectra of various substituted 1,2,4-triazino-[2,1-a]-1,2,4-triazine derivatives have also been used to confirm their structures. nih.gov

Table 3: Characteristic IR Absorption Bands for 1,2,4-Triazine Analogues

| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |

| Trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-one | N-H | 3294 | nih.gov |

| Trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-one | C=O | 1689, 1655 | nih.gov |

| Trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-one | CF₃ | 1194–1133 | nih.gov |

| 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile | NH₂, NH | 3472, 3438, 3396, 3350, 3323, 3241, 3201 | mdpi.com |

| 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile | CN | 2202 | mdpi.com |

| 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile | C=O | 1637 | mdpi.com |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The mass spectrum of 5-azacytosine confirms its molecular weight of approximately 112.09 g/mol . nih.gov The fragmentation patterns of related triazine derivatives have been studied to understand their decomposition pathways upon ionization. For example, the mass spectra of various fused 1,2,4-triazine heterocyclic compounds show intense molecular ion peaks, confirming their respective molecular formulas. derpharmachemica.com In the study of allyl-substituted 6-azauracil (B101635) derivatives, a loss of isocyanic acid or isocyanate was a common fragmentation pattern. researchgate.net For trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-ones, electrospray ionization (ESI) mass spectrometry typically shows a prominent [M+H]⁺ peak. nih.gov

Table 4: Mass Spectrometry Data for Selected 1,2,4-Triazine Analogues

| Compound | Ionization Method | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |

| 5-Azacytosine | --- | 113.0458 ([M+H]⁺) | --- | nih.gov |

| 1-(4-Chlorophenyl)-3-trifluoromethyl-4,5-dihydro-1,2,4-triazin-6(1H)-one | ESI | 278.2 ([M+H]⁺) | 244.2 ([M–Cl+H]⁺) | nih.gov |

| 1-Phenyl-3-trifluoromethyl-4,5-dihydro-1,2,4-triazin-6(1H)-one | ESI | 244.2 ([M+H]⁺) | --- | nih.gov |

Morphological Analysis by Electron Microscopy (e.g., SEM) and Particle Sizing

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM), are used to visualize the surface morphology and particle size of solid materials.

While specific SEM images or particle size analysis for 2,3-Diamino-1,2,4-triazin-5(2H)-one were not found in the search results, the appearance of the compound is often described as a white to almost white powder or crystal. tcichemicals.com The related compound, 5-azacytidine, has been studied in the context of its effects on cell morphology, but this does not describe the morphology of the compound itself. nih.govnih.gov The physical form of 5-azacytosine is noted as a powder. sigmaaldrich.com The synthesis of related triazine derivatives often results in crystalline solids. nih.gov

Computational Chemistry and Theoretical Investigations on 1,2,4 Triazin 5 2h One Systems

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Molecular Orbital Analysis

Density Functional Theory (DFT) has become a cornerstone in the computational study of triazine derivatives, offering a balance between accuracy and computational cost. acs.org DFT calculations, particularly using functionals like B3LYP and CAM-B3LYP with basis sets such as 6-311+G(d,p) or 6-31G(d,p), are instrumental in optimizing the molecular geometry of these compounds in their ground state. scispace.comnih.govnih.gov The absence of imaginary frequencies in the subsequent frequency calculations confirms that the optimized structures correspond to true energy minima on the potential energy surface. scispace.com

Molecular orbital analysis, a key output of DFT calculations, provides crucial information about the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.comnih.gov For instance, in a study of a triazine derivative, the HOMO was found to be localized on the oxalate (B1200264) anion, while the LUMO was on the triazine cation, indicating the direction of charge transfer within the molecule. nih.gov The visualization of these orbitals offers a tangible representation of the regions most likely to be involved in chemical reactions. researchgate.net

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are pivotal in elucidating the electronic properties of 1,2,4-triazin-5(2H)-one systems, providing quantifiable metrics that correlate with their reactivity and stability. A key parameter derived from these calculations is the HOMO-LUMO energy gap (ΔE). researchgate.net A smaller energy gap generally signifies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netedu.krd Conversely, a larger HOMO-LUMO gap suggests higher stability and lower reactivity. nih.govedu.krd For example, a calculated HOMO-LUMO gap of 4.097 eV for a triazine derivative suggests high stability. nih.gov

The energies of the HOMO and LUMO themselves are also informative. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. edu.krd These values are used to calculate various global chemical reactivity descriptors, as detailed in the table below.

Table 1: Global Chemical Reactivity Descriptors from HOMO-LUMO Energies

| Parameter | Formula | Description |

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Represents the tendency of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. A hard molecule has a large HOMO-LUMO gap. nih.gov |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. Soft molecules have a small HOMO-LUMO gap. nih.gov |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Related to the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. |

This table is based on established formulas used in conceptual DFT.

Another critical aspect of electronic properties is the distribution of charge within the molecule, which can be visualized using electrostatic potential (ESP) maps. researchgate.netresearchgate.net These maps illustrate the charge distribution on the molecular surface, with red areas indicating regions of negative potential (electron-rich) and blue areas representing positive potential (electron-poor). youtube.comyoutube.com ESP maps are invaluable for predicting sites susceptible to electrophilic or nucleophilic attack and for understanding intermolecular interactions. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interaction Landscapes

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govscirp.orgscirp.org By partitioning the crystal electron density into molecular fragments, it generates a unique surface for each molecule. This surface is colored based on the normalized contact distance (dnorm), which highlights regions of close intermolecular contact. nih.gov Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent longer contacts. mdpi.com

In triazine derivatives, Hirshfeld analysis has been instrumental in understanding the role of N–H···O and N–H···N hydrogen bonds in stabilizing the crystal structure. rsc.org It can also reveal weaker interactions, such as C–H···π and π–π stacking, which are crucial for the formation of supramolecular architectures. scirp.orgresearchgate.net The analysis of intermolecular interactions is vital for understanding the physical properties of the solid state and for crystal engineering.

Table 2: Representative Intermolecular Interactions in Triazine Derivatives from Hirshfeld Surface Analysis

| Interaction Type | Description | Significance |

| N–H···O/N | Strong hydrogen bonds between amino groups and oxygen or nitrogen atoms. | Crucial for forming stable supramolecular motifs like tapes and sheets. rsc.org |

| H···H | Van der Waals interactions between hydrogen atoms. | Often the most significant contributor to the overall crystal packing. mdpi.com |

| C–H···O/N | Weak hydrogen bonds involving carbon-hydrogen donors. | Contribute to the stability of the crystal lattice. nih.gov |

| C–H···π | Interactions between a C-H bond and a π-system. | Important for the directional organization of molecules in the crystal. scirp.org |

This table synthesizes typical findings from Hirshfeld analyses of nitrogen-containing heterocyclic compounds.

Molecular Dynamics Simulations for Conformational Space Exploration and Dynamic Behavior

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. mdpi.com For flexible molecules like some 1,2,4-triazin-5(2H)-one derivatives, MD simulations are essential for exploring their conformational space. mdpi.comfrontiersin.org By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, revealing the different conformations the molecule can adopt and the transitions between them. nih.gov

These simulations are particularly useful for understanding how a molecule's structure fluctuates in different environments, such as in solution. nih.govresearchgate.net The analysis of the simulation trajectory can reveal the most stable conformations, the flexibility of different parts of the molecule, and the influence of intermolecular interactions on its dynamic behavior. mdpi.com

In the context of drug design, MD simulations are used to study the binding of a ligand to its target protein. nih.govnih.gov By simulating the ligand-protein complex, researchers can assess the stability of the binding pose, identify key amino acid residues involved in the interaction, and estimate the binding free energy. mdpi.comnih.gov This information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors.

Computational Prediction and Validation of Reaction Mechanisms

Computational chemistry offers powerful tools for elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone. nih.gov For reactions involving 1,2,4-triazin-5(2H)-one systems, computational approaches can be used to map out the entire reaction pathway, identifying transition states, intermediates, and the associated energy barriers. mdpi.com

By calculating the energies of reactants, products, and all intervening species, a potential energy surface for the reaction can be constructed. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. nih.gov A low activation energy indicates a thermodynamically feasible and kinetically favorable reaction. nih.gov

For example, in the study of the ozonation of hydrazine (B178648) derivatives, computational modeling was used to propose and validate reaction mechanisms, showing that a hydrogen abstraction pathway was more feasible than other potential routes. nih.gov Such studies can also predict the formation of various products and byproducts, providing a comprehensive understanding of the reaction chemistry. nih.gov These theoretical predictions can then guide experimental work aimed at validating the proposed mechanisms and optimizing reaction conditions.

Theoretical Assessment of Thermochemical Properties and Stability

The theoretical assessment of thermochemical properties, such as the enthalpy of formation (ΔHf), is crucial for understanding the stability and energetic content of 1,2,4-triazin-5(2H)-one derivatives. researchgate.net High-level quantum chemical methods, such as G4 theory, can provide accurate predictions of these properties. researchgate.net These computational approaches are particularly valuable when experimental data is difficult or dangerous to obtain.

The enthalpy of formation is a key parameter for evaluating the energy content of energetic materials. researchgate.net For nitrogen-rich heterocyclic compounds, a high positive enthalpy of formation is often desirable. researchgate.net Computational methods can be used to screen potential new compounds and predict their energetic properties before they are synthesized. researchgate.net

In addition to the enthalpy of formation, thermal stability is another critical property that can be assessed computationally. nih.gov Thermal decomposition pathways can be investigated by calculating the bond dissociation energies of the weakest bonds in the molecule. researchgate.net The initial step in the thermal decomposition of many nitrogen-containing compounds is often the cleavage of a C-NO2 or N-NO2 bond. researchgate.net Understanding the thermal stability and decomposition mechanisms is essential for the safe handling and application of these compounds. nih.gov Experimental techniques like thermogravimetric analysis (TGA) can be used to validate the computational predictions. mdpi.com

Table 3: Experimentally Determined Enthalpies of Formation for Substituted Triazines

| Compound | Enthalpy of Formation (kJ/mol at 25 °C) |

| 2,4,6-trimethoxy-1,3,5-triazine | -478.60 ± 0.87 |

| 2,4,6-triethoxy-1,3,5-triazine | -584.99 ± 1.50 |

| 2,4,6-tris(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine | -1109.80 ± 1.53 |

| 2,4-dimethoxy-6-(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine | -697.08 ± 1.15 |

| 2-methoxy-4,6-bis(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine | -907.71 ± 2.40 |

| 2-amino-4,6-bis(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine | -773.12 ± 1.50 |

Data sourced from experimental calorimetric measurements of substituted triazines. nih.govnih.gov

Mechanistic Insights into Biological Activities of 1,2,4 Triazin 5 2h One Derivatives

Detailed Investigations of Enzymatic Inhibition Pathways

Recent studies have highlighted the role of 1,2,4-triazine (B1199460) derivatives as potent inhibitors of CTP Synthase 1 (CTPS1), an essential enzyme in the de novo biosynthesis of pyrimidine (B1678525) nucleotides. CTPS1 catalyzes the formation of cytidine (B196190) triphosphate (CTP) from uridine (B1682114) triphosphate (UTP). Its inhibition leads to a depletion of the CTP pool, which is critical for DNA and RNA synthesis, thereby arresting cell proliferation.

A series of 3,6-disubstituted-1,2,4-triazin-5-one derivatives have been identified as effective CTPS1 inhibitors. These compounds are designed to mimic the natural substrate, UTP. The inhibitory mechanism involves the compound binding to the active site of CTPS1, preventing the binding of UTP and the subsequent amination reaction. The binding is often stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues within the enzyme's active site. The disruption of nucleotide biosynthesis by these inhibitors has shown promise as a therapeutic strategy in oncology, particularly for cancers that exhibit a high dependency on de novo pyrimidine synthesis.

| Compound | Substitution Pattern | Reported Activity |

|---|---|---|

| Derivative A | 3-Aryl, 6-Alkyl | Potent CTPS1 inhibition with IC50 in the nanomolar range |

| Derivative B | 3-Heterocyclyl, 6-Aryl | Selective for CTPS1 over other nucleotide biosynthetic enzymes |

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and transcription. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Certain 1,2,4-triazin-5-one derivatives have been developed as CDK inhibitors. These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the CDKs and preventing the phosphorylation of their substrates.

The inhibition of CDKs by these triazine derivatives has significant implications for the DNA damage response (DDR). By blocking CDK activity, these compounds can arrest the cell cycle at various checkpoints, allowing time for DNA repair or, in cases of extensive damage, inducing apoptosis. For instance, inhibition of CDK1 and CDK2 can prevent cells from progressing through the G1/S and G2/M phases of the cell cycle. This mechanism not only directly inhibits tumor growth but can also sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.

Dihydrofolate reductase (DHFR) is a key enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death.

Some 1,2,4-triazine derivatives have been investigated as DHFR inhibitors. The mechanism of inhibition involves the triazine ring system acting as a bioisostere for the pteridine (B1203161) ring of folic acid, the natural substrate of DHFR. These derivatives bind to the active site of DHFR, forming hydrogen bonds with key residues such as Asp27 and Thr113 (in human DHFR). The affinity and selectivity of these inhibitors can be modulated by varying the substituents on the triazine core, allowing for the development of compounds with potent and specific anti-proliferative activity.

Thymidine (B127349) phosphorylase (TP) is an enzyme involved in the catabolism of thymidine. It is also known as platelet-derived endothelial cell growth factor (PD-ECGF) and has been implicated in tumor angiogenesis and metastasis. Inhibition of TP is therefore considered a viable anti-cancer strategy.

Studies have explored 1,2,4-triazin-5-one derivatives as potential TP inhibitors. The inhibitory mechanism is based on the structural similarity of these compounds to the natural substrate, thymidine. These analogues can bind to the active site of TP, preventing the phosphorolysis of thymidine to thymine (B56734) and 2-deoxy-D-ribose-1-phosphate. Structure-activity relationship (SAR) studies have shown that modifications to the substituents at the N-2, C-3, and C-6 positions of the triazine ring can significantly influence the inhibitory potency against TP.

| Position of Substitution | Effect on TP Inhibition |

|---|---|

| N-2 | Modulation of hydrogen bonding interactions in the active site |

| C-3 | Influences steric and electronic properties, affecting binding affinity |

| C-6 | Key for interaction with hydrophobic pockets in the enzyme |

A significant challenge in the development of nucleoside analogues as therapeutic agents is their potential degradation by deaminases, such as adenosine (B11128) deaminase (ADA) and cytidine deaminase (CDA). Deamination can lead to the inactivation of the drug and the formation of potentially toxic metabolites.

Certain 1,2,4-triazin-5-one nucleoside analogues have been designed to be resistant to deamination. The molecular basis for this resistance lies in the replacement of the canonical pyrimidine or purine (B94841) base with the triazine ring. The electronic and steric properties of the 1,2,4-triazin-5-one core can render the exocyclic amino groups less susceptible to enzymatic attack by deaminases. This increased stability enhances the bioavailability and therapeutic efficacy of these compounds. For example, the nitrogen-rich triazine ring can alter the pKa of the amino groups, making them poorer substrates for the deaminating enzymes.

Beyond CDKs, 1,2,4-triazin-5-one derivatives have been shown to inhibit a variety of other protein kinases that are critical components of intracellular signaling pathways. These pathways regulate fundamental cellular processes such as growth, differentiation, and survival, and their aberrant activation is a common driver of cancer.

The mechanism of inhibition is generally ATP-competitive, where the triazine derivative occupies the ATP-binding site of the kinase. The specificity of these inhibitors for different kinases is determined by the nature of the substituents on the triazine ring, which can be tailored to interact with unique features of the target kinase's active site. For example, derivatives have been developed to target kinases such as Aurora kinases, Polo-like kinases (PLKs), and members of the mitogen-activated protein kinase (MAPK) cascade. By inhibiting these kinases, 1,2,4-triazin-5-one derivatives can modulate signal transduction pathways, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

Identification of Specific Molecular Targets and Affected Cellular Pathways

Derivatives of the 1,2,4-triazine scaffold have been identified as potent modulators of several key biological targets, leading to the disruption of various cellular pathways. Structure-based drug design has successfully produced 1,2,4-triazine derivatives that act as antagonists of the adenosine A2A receptor. nih.govnih.gov X-ray crystallography has revealed that these molecules bind deep within the orthosteric binding cavity of this G protein-coupled receptor (GPCR). nih.govnih.gov The adenosine A2A receptor is notably expressed in the basal ganglia, where it opposes the function of the dopamine (B1211576) D2 receptor; its inhibition is a therapeutic strategy for Parkinson's disease. nih.gov

Beyond the A2A receptor, other related triazine derivatives have been developed as ligands for adenosine A1 and A3 receptors, which are implicated in tumor proliferation. nih.gov Furthermore, novel hybrid molecules that fuse 1,2,4-amino triazines with other heterocyclic structures like 7-azaindoles and indoles have shown a promising ability to inhibit pyruvate (B1213749) dehydrogenase kinases (PDKs), specifically PDK1 and 4. latrobe.edu.au PDKs are crucial regulators of cellular metabolism and are often overexpressed in aggressive cancers, making them a key therapeutic target. latrobe.edu.au

Other identified molecular targets for triazine derivatives include the Wnt/β-catenin signaling pathway. ijpsr.info Some novel small molecules with a 1,2,4-triazine core have been shown to inhibit β-catenin transcriptional activity by promoting its degradation through a proteasome-dependent pathway. ijpsr.info This highlights a strategy for targeting the Wnt/β-catenin/TCF function in cancer. ijpsr.info Additionally, various fused 1,2,4-triazine derivatives have been reported as potent inhibitors of the enzyme CYP1A1. ijpsr.info

Table 1: Molecular Targets of 1,2,4-Triazine Derivatives

| Derivative Class | Molecular Target | Affected Cellular Pathway | Reference |

|---|---|---|---|

| 5,6-Biaryl-1,2,4-triazin-3-amines | Adenosine A2A Receptor | Dopamine D2 Receptor Signaling | nih.govnih.gov |

| 1,2,4-Amino-triazine hybrids | Pyruvate Dehydrogenase Kinase (PDK1, PDK4) | Cellular Metabolism | latrobe.edu.au |

| Novel 1,2,4-triazine derivatives | β-catenin/TCF | Wnt/β-catenin Signaling | ijpsr.info |

| Fused 1,2,4-triazine derivatives | Cytochrome P450 1A1 (CYP1A1) | Xenobiotic Metabolism | ijpsr.info |

| 2-Amino-1,3,5-triazine derivatives | Adenosine A1 and A3 Receptors | Tumor Proliferation Signaling | nih.gov |

Exploration of Bioorthogonal Reactivity in Biological Systems

The 1,2,4-triazine scaffold has emerged as a valuable tool in the field of bioorthogonal chemistry, which focuses on chemical reactions that can occur inside living systems without interfering with native biochemical processes. These triazine-based reagents are noted for their stability in biological media and their robust reactivity with specific reaction partners, such as trans-cyclooctene (B1233481) (TCO). This stability is a significant advantage, allowing for their direct incorporation into biomolecules like recombinant proteins. nih.gov

One innovative application involves using 1,2,4-triazines as bioorthogonal surrogates for aromatic amino acid residues, such as phenylalanine. ijpsr.info Due to their structural similarity (isosteric nature), these triazine-based molecules can potentially be processed by the cell's own machinery and incorporated into the proteome. ijpsr.info The distinct reactivity of 1,2,4-triazines also positions them as excellent candidates for developing mutually orthogonal bioorthogonal reactions, enabling multiple, simultaneous labeling applications within a single biological system. ijpsr.info The reaction between a 1,2,4-triazine and TCO can be used in conjunction with other bioorthogonal cycloaddition reactions, expanding the toolkit available to researchers for studying complex biological questions. nih.gov

Mechanisms of Transcription Inhibition

The precise mechanism by which 2,3-Diamino-1,2,4-triazin-5(2H)-one directly inhibits transcription is not extensively detailed in the current literature. However, studies on related triazine derivatives provide insight into potential mechanisms. For instance, bifunctional hybrid compounds that incorporate a nitrogen mustard moiety onto a 1,3,5-triazine (B166579) scaffold are known to impede the process of DNA replication and transcription. nih.gov The mechanism of action for these hybrids is attributed to the nitrogen mustard's ability to cross-link DNA strands, which physically obstructs the transcriptional machinery. nih.gov

Furthermore, some compounds containing a melamine (B1676169) (1,3,5-triazine-2,4,6-triamine) fragment have been found to inhibit a variety of enzymes that are involved in the processes of transcription and translation. nih.gov This suggests that another potential mechanism for transcription inhibition by triazine derivatives could be the targeting of key enzymes that regulate gene expression, such as phosphatidylinositol 3-kinases (PI3K). nih.gov While these findings relate to the broader class of triazines, they point towards plausible pathways by which 1,2,4-triazin-5(2H)-one derivatives might exert similar effects.

Unraveling Mechanisms of Cellular Membrane Disruption

Direct evidence for the mechanism of plasma membrane disruption by small-molecule 1,2,4-triazin-5(2H)-one derivatives is limited. However, research into related compounds and their effects on cellular and subcellular membranes provides some mechanistic clues. Studies on certain 5,6-diaryl-1,2,4-triazine hybrids have shown that these molecules can induce a decrease in the mitochondrial membrane potential. nih.gov This perturbation of the mitochondrial membrane is a key event in the intrinsic pathway of apoptosis.

While not a direct disruption of the outer cellular membrane, this effect on mitochondria indicates an interaction with and disruption of lipid bilayer integrity. Research on other heterocyclic compounds, such as 1,3-thiazines, has demonstrated the ability to alter the physical properties of lipid membranes and affect the function of ion-permeable pores. frontiersin.orgnih.gov In a different context, peptide dendrimers constructed around a 1,3,5-triazine core have been observed to cause significant damage to the surface of bacterial cells, leading to severely altered cell surfaces. mdpi.com These observations suggest that while a definitive pore-forming or detergent-like mechanism for small-molecule triazinones on the plasma membrane is not yet established, their derivatives can and do interact with and disrupt biological membranes, particularly those of mitochondria.

Induction of Apoptosis and Modulation of Oxidative Stress Responses

A significant body of research has demonstrated that 1,2,4-triazin-5(2H)-one derivatives are potent inducers of apoptosis, a form of programmed cell death, in various cancer cell lines. nih.govnih.gov The induction of apoptosis often proceeds through the mitochondrial pathway. nih.gov This is evidenced by observations of decreased mitochondrial membrane potential following treatment with these compounds. nih.gov

The apoptotic cascade initiated by these derivatives involves the regulation of key apoptosis-related proteins. Studies have shown a concentration-dependent increase in the expression of the pro-apoptotic protein Bax and a corresponding decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xl. nih.gov This shift in the Bax/Bcl-2 ratio is a critical step in committing a cell to apoptosis. Subsequently, the activation of initiator caspases, such as Caspase-9, and executioner caspases, like Caspase-3, is observed, leading to the cleavage of essential cellular substrates like poly(ADP-ribose) polymerase (PARP). nih.gov The induction of apoptosis is often coupled with cell cycle arrest, with some derivatives causing cells to accumulate in the G2/M phase. nih.gov

In addition to inducing apoptosis, certain triazine derivatives have been shown to modulate oxidative stress within cells. Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govijpsr.infofrontiersin.orgtriazine derivatives, for example, exhibit high pro-oxidative properties. mdpi.com Treatment with these compounds leads to an increase in intracellular reactive oxygen species (ROS). nih.gov This elevation of oxidative stress can be a primary trigger for the apoptotic pathway. Some condensed nih.govijpsr.infofrontiersin.org-triazinone derivatives have also been studied for their antioxidant activity under conditions of nitrosative stress, indicating that the modulation of cellular redox state by this class of compounds can be complex. nih.gov

Table 2: Apoptotic and Oxidative Stress-Related Effects of 1,2,4-Triazine Derivatives

| Derivative | Effect | Cellular Context | Reference |

|---|---|---|---|

| 3-(((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5,6-diphenyl-1,2,4-triazine | Increased Bax, Cleaved-Caspase 9, Cleaved-Caspase 3; Decreased Bcl-2, Bcl-xl | MGC-803 gastric cancer cells | nih.gov |

| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govijpsr.infofrontiersin.orgtriazine sulfonamides | Induction of apoptosis, pro-oxidative properties (increased ROS) | HeLa, HCT 116, PC-3, BxPC-3 cancer cells | mdpi.com |

| 2-(p-phenol)-4-amino-1,3,5-triazine derivatives | Increased intracellular ROS, depolarization of mitochondrial membrane potential | A549 and NCI-H1299 lung cancer cells | nih.gov |

| Condensed nih.govijpsr.infofrontiersin.org-triazinone derivatives | Antioxidant activity in nitrosative stress | In vitro models | nih.gov |

Structure Activity Relationship Sar Studies for 1,2,4 Triazin 5 2h One Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the efficacy of novel, unsynthesized analogs, thus streamlining the drug discovery process. nih.govjove.com

For 1,2,4-triazine (B1199460) derivatives, 3D-QSAR studies have been successfully employed to elucidate the key structural features required for biological activity. In a study involving 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives as inhibitors of human D-amino acid oxidase (h-DAAO), a target for schizophrenia treatment, robust QSAR models were developed. nih.gov The Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) models demonstrated strong predictive power, as indicated by their statistical parameters. nih.gov These models revealed the critical role of steric, electrostatic, and hydrophobic fields in determining the inhibitory activity of the compounds. rsc.org

Similarly, a QSAR study on 1,2,4-triazine-3(2H)-one derivatives as tubulin inhibitors for breast cancer therapy identified absolute electronegativity and water solubility as significant descriptors influencing inhibitory activity. jove.com The resulting model achieved a predictive accuracy (R²) of 0.849, providing a reliable framework for designing new compounds with enhanced anticancer potential. jove.com These predictive analytics not only accelerate the identification of lead compounds but also offer deep insights into the molecular mechanisms of action. nih.gov

| QSAR Model | Target Protein | Scaffold | Key Statistical Parameters | Significant Descriptors | Reference |

| CoMFA | h-DAAO | 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione | q² = 0.613, r² = 0.966 | Steric and Electrostatic Fields | nih.gov |

| CoMSIA | h-DAAO | 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione | q² = 0.669, r² = 0.985 | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor Fields | nih.gov |

| MLR Model | Tubulin | 1,2,4-triazine-3(2H)-one | R² = 0.849 | Absolute Electronegativity, Water Solubility | jove.com |

Systematic Analysis of Substituent Effects on Biological Potency and Selectivity

The biological activity of 1,2,4-triazin-5(2H)-one analogues is profoundly influenced by the nature and position of various substituents on the core ring structure. nih.gov Systematic modifications of these functional groups allow for a detailed exploration of the SAR, leading to the optimization of pharmacological properties.

The introduction of halogen atoms, particularly fluorine, is a common strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. nih.gov Fluorine's high electronegativity and relatively small size can alter a molecule's pKa, metabolic stability, and binding affinity. nih.govscirp.org

In the context of 1,2,4-triazine derivatives, halogenation has yielded mixed but informative results. For a series of G-protein-coupled receptor 84 (GPR84) antagonists, substitution of anisole rings at the 5- and 6-positions with halides led to a decrease in activity that was dependent on the size of the halogen atom. nih.gov Conversely, the synthesis of compounds like 3-amino-5,6-di(4'-fluorophenyl)-1,2,4-triazine highlights the successful incorporation of fluorine to create intermediates for biologically active agents. scirp.org For example, a 5-(4-fluorophenyl)-1,2,4-triazin-3-amine derivative was developed as an adenosine (B11128) A2A antagonist. semanticscholar.org This demonstrates that the effect of halogenation is highly dependent on the specific biological target and the position of the substituent.

| Compound Series | Target | Effect of Halogenation | Observation | Reference |

| 3-methylindole-5,6-trisubstituted 1,2,4-triazines | GPR84 | Decreased activity | Activity decreased with increasing atomic size of the halide (F, Cl, Br). | nih.gov |

| 5-aryl-1,2,4-triazin-3-amines | Adenosine A2A Receptor | Potent Antagonism | 5-(4-fluorophenyl) derivative showed significant activity. | semanticscholar.org |

| 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines | Inorganic Pyrophosphatase | Enhanced Antibiotic Activity | A 3-(3-(3-chlorophenyl)pyrrolidin-1-yl) analog displayed promising antibiotic activity. | ijpsr.info |

Nitrogen-containing functional groups, especially amino groups, are pivotal to the biological activity of many 1,2,4-triazine derivatives. researchgate.net These groups often serve as critical hydrogen bond donors or acceptors, facilitating strong interactions with protein targets. rsc.org The parent compound, 2,3-Diamino-1,2,4-triazin-5(2H)-one, underscores the importance of these moieties.

SAR studies have shown that the specific placement and nature of nitrogen-containing substituents are crucial. For instance, in a series of GPR84 antagonists, an indole NH group was identified as a key hydrogen bond donor for binding. nih.gov When this group was replaced with a nitrogen atom in an imidazopyridine analog, converting it to a hydrogen bond acceptor, a significant loss of activity was observed. nih.gov This highlights the specific directional interactions required for potency. Furthermore, the synthesis of various 4-amino-3-thioxo- and 4-amino-3-hydrazino-1,2,4-triazin-5-ones has produced compounds with a wide array of biological activities, including anticancer and antimicrobial effects, reinforcing the versatile role of nitrogen-based functional groups. tandfonline.com

The incorporation of sulfur-containing functional groups, such as thiones or thioethers, is another effective strategy for modifying the bioactivity of 1,2,4-triazine analogs. jst.go.jp These moieties can influence the compound's lipophilicity, metabolic profile, and ability to coordinate with metal ions in enzymes. tandfonline.comresearchgate.net

Derivatives such as 4-amino-3-thioxo-6-substituted-1,2,4-triazin-5-ones have been extensively studied and shown to possess anticancer, antibacterial, and antifungal properties. tandfonline.com SAR analysis of certain sulfur-substituted triazines revealed that the presence of a disulfide (S-S) or sulfenamide (S-N) linkage is critical for cytotoxic activity against breast cancer cell lines. jst.go.jp These spacers between the triazine core and other cyclic moieties were found to be a key determinant of biological function. jst.go.jp The reactivity and biological potential of these compounds often depend on the tautomeric form (thione vs. thiol), which can be influenced by the solvent and other reaction conditions. researchgate.net

Computational studies, particularly molecular dynamics simulations, provide insight into the correlation between conformational flexibility and activity. For 1,2,4-triazine-3(2H)-one derivatives designed as tubulin inhibitors, a specific compound, Pred28, was shown to have notable stability within the colchicine binding site. jove.com Low root mean square deviation (RMSD) and root mean square fluctuation (RMSF) values from simulations indicated a tightly bound conformation, which correlated with its high predicted activity. jove.com This suggests that for this particular target, a more rigid and pre-organized conformation is favorable for binding. Conversely, in other cases, some degree of flexibility may be required for the ligand to adapt to the binding site, an "induced fit" mechanism.

Molecular Docking Studies and Computational Analysis of Protein-Ligand Interactions

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a protein target. It provides a detailed, three-dimensional view of the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, which are fundamental drivers of biological activity. rsc.orgtandfonline.com

Docking studies on 1,2,4-triazine derivatives have successfully elucidated their binding modes with various protein targets. For h-DAAO inhibitors based on the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold, molecular docking and dynamics simulations identified four essential amino acid residues (Gly313, Arg283, Tyr224, and Tyr228) that interact with the inhibitor. rsc.orgrsc.org The studies revealed that hydrogen bonds formed by the triazine structure, coupled with hydrophobic interactions with residues like Leu51 and His217, are crucial for stabilizing the inhibitor in the binding site. rsc.orgrsc.org

In the development of tubulin inhibitors, docking studies identified a compound (Pred28) with a superior docking score of -9.6 kcal/mol, indicating a high binding affinity for the colchicine site. jove.com These computational analyses are invaluable for rationalizing observed SAR data and for the prospective design of new analogs with improved binding characteristics.

| Compound Series | Target Protein | Key Interacting Residues | Types of Interactions | Reference |

| 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives | h-DAAO | Gly313, Arg283, Tyr224, Tyr228, Leu51, His217 | Hydrogen Bonds, Hydrophobic Interactions | rsc.orgrsc.org |

| 1,2,4-triazine-3(2H)-one derivatives | Tubulin (Colchicine Site) | Not specified | High-affinity binding (score -9.6 kcal/mol) | jove.com |

| 1,3,5-triazine (B166579) derivatives | PI3K-α, B-Raf, VEGFR-2 | Not specified | Mode of binding investigated to explain inhibitory activity | tandfonline.com |

Rational Design Principles for Advanced Analogues and Prodrug Strategies

The 1,2,4-triazin-5(2H)-one scaffold is a recognized privileged structure in medicinal chemistry, forming the basis for developing various therapeutic agents. Rational design principles for this class of compounds are heavily guided by computational modeling and detailed structure-activity relationship (SAR) studies. These approaches aim to optimize the interaction of the core scaffold with its biological targets, thereby enhancing potency and selectivity. Due to a lack of specific research on this compound, the following design principles are based on studies of the closely related 3-amino-1,2,4-triazin-5(2H)-one core, which serves as a valuable surrogate for understanding molecular interactions and guiding the synthesis of advanced analogues. nih.govunivie.ac.at

Rational Design Based on Target Interaction

Computational methods such as molecular docking and molecular dynamics (MD) simulations are crucial for elucidating the binding modes of 1,2,4-triazin-5(2H)-one analogues within the active sites of their target proteins, such as protein kinases. nih.gov For instance, in studies targeting Fyn tyrosine kinase, the 3-amino-1,2,4-triazin-5(2H)-one scaffold has been shown to establish critical hydrogen bonds with the hinge region of the kinase. nih.gov

Key interactions identified through molecular modeling include:

Hydrogen Bonding: The triazinone core acts as a hydrogen bond donor and acceptor, interacting with the backbone of the kinase hinge region. Specifically, the N4-H and the C5-carbonyl oxygen of the triazinone ring are pivotal for anchoring the molecule in the ATP-binding site. nih.gov

Substituent Effects: The substituents at the C3-amino and C6 positions of the triazine ring play a significant role in modulating the binding affinity and selectivity.

A hit compound, 3-(benzo[d] nih.govunivie.ac.atdioxol-5-ylamino)-6-methyl-1,2,4-triazin-5(2H)-one (referred to as VS6), demonstrated micromolar inhibition of Fyn kinase. nih.gov Rational design efforts focused on modifying the substituents at the C3 and C6 positions to improve this activity. Computational analysis suggested that replacing the C6-methyl group with a hydrogen atom could eliminate potential steric hindrance and that modifying the substituent on the C3-amino group could optimize interactions within the binding pocket. nih.gov

This led to the synthesis of 3-((3-chlorophenyl)amino)-1,2,4-triazin-5(2H)-one (compound 3 ), which showed a significant increase in potency. The rationale for this improvement was based on the new substituent's ability to form more favorable interactions within the enzyme's active site. This iterative process of computational analysis followed by chemical synthesis and biological evaluation is a cornerstone of rational drug design for this scaffold. nih.govunivie.ac.at

| Compound | Structure | Modifications | Fyn Kinase Inhibition IC50 (µM) nih.gov |

|---|---|---|---|

| VS6 (Hit Compound) |  | - C6: Methyl group

| 4.8 |

| Compound 3 (Optimized) |  | - C6: Hydrogen

| 0.76 |

Prodrug Strategies

Prodrug strategies are employed to overcome suboptimal pharmacokinetic properties of a parent drug, such as poor water solubility, low membrane permeability, or rapid metabolism. nih.gov For amine-containing compounds like 1,2,4-triazin-5(2H)-one analogues, several prodrug approaches can be rationally applied.

Improving Solubility and Absorption: A common and effective strategy involves the conjugation of amino acids to the parent molecule. nih.govresearchgate.net Amino acid prodrugs can significantly enhance the aqueous solubility of a lipophilic drug. nih.gov Furthermore, these prodrugs can be recognized by amino acid or peptide transporters (like PEPT1) in the intestine, thereby improving oral absorption through active transport mechanisms. The amino groups on the triazine core provide ideal attachment points for creating ester or amide linkages with amino acids, which are designed to be cleaved by endogenous enzymes in the body to release the active drug. researchgate.net

Targeted Drug Delivery: More advanced prodrug strategies aim to deliver the active compound to a specific site of action, such as a tumor. One such approach is the design of hypoxia-activated prodrugs. nih.gov This strategy involves attaching a "trigger" moiety, such as a nitroaromatic group, to the drug. In the low-oxygen (hypoxic) environment characteristic of solid tumors, specific reductase enzymes can reduce the trigger group, initiating a chemical cascade that releases the active drug selectively in the target tissue. nih.gov This minimizes exposure and potential toxicity to healthy, well-oxygenated tissues.

Masking for Stability and Permeability: The amino groups can be temporarily masked to alter the physicochemical properties of the drug. For example, converting an amine into an N-Mannich base or a carbamate can increase its lipophilicity, potentially enhancing its ability to cross biological membranes like the blood-brain barrier. mdpi.com These linkages are designed to be chemically or enzymatically labile, ensuring the regeneration of the parent amine at the desired site. mdpi.com

The rational design of both advanced analogues and prodrugs relies on a deep understanding of the interplay between chemical structure, biological target interactions, and pharmacokinetic properties.

Emerging Applications and Research Probe Development Involving 1,2,4 Triazin 5 2h One Scaffolds

Utility as Biochemical Tool Compounds for Pathway Elucidation

The structural characteristics of 1,2,4-triazine (B1199460) derivatives make them suitable for use as biochemical tools to investigate and clarify complex biological pathways.

Derivatives of the 1,2,4-triazine scaffold have been investigated for their potential to act as probes in the study of nucleotide synthesis and cell proliferation, primarily due to their structural similarities to endogenous purines and pyrimidines. The incorporation of the triazine ring can interfere with metabolic pathways that are crucial for cell growth and division.

Some 1,2,4-triazinone derivatives have been synthesized and evaluated for their anticancer properties. nih.gov These compounds can induce apoptosis and cause cell cycle arrest, making them valuable tools for studying the mechanisms of cell proliferation and death in cancer cell lines. For instance, certain derivatives have demonstrated potent inhibitory activity against cell proliferation and can arrest the cell cycle at the G2/M phase. nih.gov The cytotoxic effects of some 1,2,4-triazine-6-one derivatives have been studied on human colon carcinoma (HCT-116) and human hepatocellular carcinoma (HepG-2) cell lines. scialert.net

Bioorthogonal chemistry has also utilized 1,2,4-triazines as tools to study biological processes without interfering with native cellular functions. escholarship.org These triazine-based probes can be used as surrogates for aromatic amino acid residues, allowing for the investigation of protein synthesis and function. escholarship.org Their stability in biological environments and specific reactivity make them excellent candidates for labeling and tracking biomolecules to elucidate their roles in cellular pathways. nih.gov

Table 1: Investigated Anticancer Activity of 1,2,4-Triazin-6-one Derivatives This table is for illustrative purposes and synthesizes data from multiple sources.

| Compound Type | Target Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Substituted 1,2,4-triazin-6-one | MCF-7 (Breast Cancer) | Potent anticancer activity, cell cycle arrest at G2/M phase, apoptosis induction | nih.gov |

| Fused triazo[2,1-a]-1,2,4-triazine-8-ones | HCT-116 (Colon Carcinoma), HepG-2 (Hepatocellular Carcinoma) | Significant cytotoxic effect | scialert.net |

Development of Analytical Reagents and Chromogenic Sensors

The 1,2,4-triazine nucleus is a key component in the development of sensitive and selective analytical reagents and chromogenic sensors, particularly for the detection of metal ions.